![molecular formula C10H15Cl2N3O B1424626 2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride CAS No. 1220036-95-2](/img/structure/B1424626.png)
2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride
Overview
Description
2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride (2C6PPMHCl) is a compound belonging to the class of piperidine derivatives. It is a white crystalline solid with a molecular weight of 323.83 g/mol and a melting point of 133-135 °C. It is soluble in water, ethanol, and methanol, and is relatively stable in alkaline solutions. 2C6PPMHCl has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for binding studies, and as a tool for studying the mechanism of action of various enzymes.
Scientific Research Applications
Genotoxicity and Metabolic Activation
2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound closely related to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, was studied for its genotoxicity potential and metabolic activation. It was found to be a potent and selective 5-HT2C agonist with implications in obesity treatment due to its ability to reduce food intake and body weight. However, its genotoxicity was observed in the Salmonella Ames assay, suggesting metabolism-dependent mutagenicity, highlighting the importance of understanding the metabolic pathways and potential risks associated with such compounds (Kalgutkar et al., 2007).
Serotoninmimetic Activity
Research on a series of 2-(1-piperazinyl)pyrazines, including compounds similar to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, demonstrated central serotonin-like activity. The findings indicate that these compounds possess pharmacological properties characteristic of potent central serotoninmimetic activity, which could have implications for the development of treatments for conditions related to serotonin dysfunction (Lumma et al., 1978).
Analytical Detection in Biological Fluids
A specific and sensitive method was developed for the determination of 6-chloro-2-(1-piperazinyl)pyrazine, a compound closely related to 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, in biological fluids. This highlights the importance of accurate detection methods for monitoring the presence and concentration of such compounds in clinical settings (Zacchei et al., 1979).
Pyrazine Derivatives and DNA Binding
A study on chlorohydrazinopyrazine derivatives, related to the core structure of 2-Chloro-6-(3-piperidinylmethoxy)pyrazine, investigated their interaction with DNA. This research provides insights into the physicochemical and cytotoxic properties of such compounds, suggesting potential applications in clinical settings due to their high affinity to DNA without exhibiting toxicity toward human cells (Mech-Warda et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(piperidin-3-ylmethoxy)pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-5-13-6-10(14-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSPRJYCMRUMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CN=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-piperidinylmethoxy)pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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